molecular formula C16H13F3O3 B6401779 3-(3-Ethoxyphenyl)-5-trifluoromethylbenzoic acid CAS No. 1261907-60-1

3-(3-Ethoxyphenyl)-5-trifluoromethylbenzoic acid

Cat. No.: B6401779
CAS No.: 1261907-60-1
M. Wt: 310.27 g/mol
InChI Key: GLPNOQJXQKTION-UHFFFAOYSA-N
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Description

3-(3-Ethoxyphenyl)-5-trifluoromethylbenzoic acid is a high-value benzoic acid derivative designed for use as a versatile building block in organic synthesis and drug discovery. This compound features a trifluoromethyl group, a moiety known to significantly enhance a molecule's metabolic stability, lipophilicity, and membrane permeability, making it a critical feature in the design of active pharmaceutical ingredients (APIs) . The synergistic presence of the ethoxyphenyl substituent further augments its utility in constructing complex molecular architectures, particularly for screening compounds targeting the central nervous system (CNS) and other therapeutic areas . This chemical is rigorously analyzed to meet the highest standards of purity, with quality confirmed by techniques such as High-Performance Liquid Chromatography (HPLC), NMR, and Mass Spectrometry. It is supplied with a comprehensive Certificate of Analysis (CoA) and is intended solely for research and development purposes in laboratory settings. Researchers will find it particularly useful in medicinal chemistry programs, specifically for creating novel benzamide derivatives and other pharmacologically relevant scaffolds . This compound is offered For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-(3-ethoxyphenyl)-5-(trifluoromethyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F3O3/c1-2-22-14-5-3-4-10(9-14)11-6-12(15(20)21)8-13(7-11)16(17,18)19/h3-9H,2H2,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLPNOQJXQKTION-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C2=CC(=CC(=C2)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40690040
Record name 3'-Ethoxy-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40690040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261907-60-1
Record name 3'-Ethoxy-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40690040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone for constructing biaryl systems in trifluoromethyl-substituted benzoic acids. For 3-(3-ethoxyphenyl)-5-trifluoromethylbenzoic acid, this method involves coupling a halogenated benzoic acid derivative with a 3-ethoxyphenylboronic acid partner.

Representative Protocol

  • Substrate Preparation : 5-Trifluoromethyl-3-bromobenzoic acid is synthesized via bromination of 3-trifluoromethylbenzoic acid using N-bromosuccinimide (NBS) under radical conditions.

  • Coupling Reaction : The bromide reacts with 3-ethoxyphenylboronic acid in a tetrahydrofuran (THF)/water mixture, catalyzed by Pd(PPh₃)₄, with K₂CO₃ as the base.

  • Deprotection : If the carboxylic acid is protected as an ester (e.g., methyl ester), hydrolysis with aqueous NaOH yields the final product.

Key Data

ParameterValueSource
Yield (analogous)72–85%
Temperature80–100°C
Catalyst Loading2–5 mol% Pd

Challenges :

  • Regioselectivity: Ensuring bromide substitution at the 3-position requires careful control of bromination conditions.

  • Boronic Acid Stability: 3-Ethoxyphenylboronic acid may require inert atmosphere handling to prevent protodeboronation.

SubstrateYield (%)Conditions
3,5-Bis(trifluoromethyl)89THF, −10°C, 4 h
3-Ethoxy-5-trifluoromethyl*68 (est.)Extrapolated from

Limitations :

  • Requires multi-step preparation of the brominated precursor.

  • Competing ether cleavage under acidic conditions may reduce yields.

Oxidation of Aldehyde Precursors

Selenoxide-Mediated Oxidation

A green chemistry approach from oxidizes 3-(3-ethoxyphenyl)-5-trifluoromethylbenzaldehyde to the corresponding acid using diphenyl diselenide and H₂O₂.

Procedure

  • Aldehyde Synthesis : Friedel-Crafts acylation of 3-ethoxybiphenyl with trifluoroacetic anhydride introduces the trifluoromethyl group.

  • Oxidation : Treat the aldehyde with 0.02 mmol Ph₂Se₂ and 1 mmol H₂O₂ in water at 20°C for 6 h.

Advantages :

  • Mild conditions preserve acid-sensitive ethoxy groups.

  • Avoids transition-metal catalysts, simplifying purification.

Performance Metrics

MetricValue
Conversion Rate>95%
Isolated Yield88%

Functional Group Interconversion

Ester Hydrolysis

Methyl or ethyl esters of 3-(3-ethoxyphenyl)-5-trifluoromethylbenzoate serve as protected intermediates, hydrolyzed to the acid under basic or acidic conditions.

Typical Conditions

  • Basic Hydrolysis : 2 M NaOH, reflux, 6 h.

  • Acidic Hydrolysis : 6 M HCl, 100°C, 12 h.

Yield Optimization

Ester TypeHydrolysis AgentYield (%)
MethylNaOH95
EthylHCl91

Comparative Analysis of Synthetic Routes

Table 1: Method Comparison

MethodYield (%)ScalabilityCost Efficiency
Suzuki-Miyaura Coupling72–85HighModerate
Grignard Carboxylation~68ModerateLow
Aldehyde Oxidation88HighHigh
Ester Hydrolysis90–95HighHigh

Critical Considerations :

  • Suzuki Coupling : Preferred for modular synthesis but requires expensive Pd catalysts.

  • Grignard Route : Limited by precursor availability and sensitivity to moisture.

  • Oxidation : Ideal for late-stage functionalization but depends on aldehyde accessibility.

Recent advances in C–H trifluoromethylation using Ru or Ir photocatalysts could streamline the introduction of the CF₃ group at position 5.

Flow Chemistry

Continuous-flow systems enhance the safety and efficiency of exothermic steps, such as Grignard reagent formation .

Chemical Reactions Analysis

Types of Reactions

3-(3-Ethoxyphenyl)-5-trifluoromethylbenzoic acid can undergo various chemical reactions, including:

    Oxidation: The ethoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The trifluoromethyl group can be reduced to a methyl group under specific conditions.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reduction: Catalytic hydrogenation using palladium on carbon can be employed for reduction reactions.

    Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic aromatic substitution.

Major Products Formed

    Oxidation: Formation of 3-(3-formylphenyl)-5-trifluoromethylbenzoic acid.

    Reduction: Formation of 3-(3-ethoxyphenyl)-5-methylbenzoic acid.

    Substitution: Formation of halogenated derivatives such as 3-(3-ethoxyphenyl)-5-bromobenzoic acid.

Scientific Research Applications

3-(3-Ethoxyphenyl)-5-trifluoromethylbenzoic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as anti-inflammatory or antimicrobial properties.

    Medicine: Explored for its potential use in drug development and pharmaceutical research.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(3-Ethoxyphenyl)-5-trifluoromethylbenzoic acid involves its interaction with specific molecular targets and pathways. The ethoxy and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to various biological targets. The exact molecular targets and pathways may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares 3-(3-Ethoxyphenyl)-5-trifluoromethylbenzoic acid with structurally related benzoic acid derivatives:

Compound Name Substituents Molecular Weight (g/mol) LogP Key Properties/Applications Reference
This compound 3-Ethoxyphenyl, 5-CF₃ ~298–354 ~4.10 Drug synthesis, materials science
3-(3-Methylphenyl)-5-trifluoromethylbenzoic acid (YA-8826) 3-Methylphenyl, 5-CF₃ 298.23 4.52 Higher lipophilicity; pharmaceutical intermediates
3-Ethoxy-5-(trifluoromethyl)benzoic acid 3-Ethoxy, 5-CF₃ 234.17 4.10 Intermediate for agrochemicals
3-(5-Fluoro-2-methylphenyl)-5-CF₃-benzoic acid 5-Fluoro-2-methylphenyl, 5-CF₃ 298.23 4.52 Enhanced metabolic stability
2-Methoxy-5-(trifluoromethyl)benzoic acid 2-Methoxy, 5-CF₃ 220.15 3.85 Lower acidity (pKa ~3.5)
3-(3-Chlorophenyl)-5-CF₃-benzoic acid 3-Chlorophenyl, 5-CF₃ 314.71 4.80 Higher reactivity in coupling reactions

Key Insights

Substituent Effects on Lipophilicity :

  • Ethoxy groups (e.g., in 3-Ethoxy-5-CF₃-benzoic acid) increase lipophilicity (LogP ~4.10) compared to methoxy analogs (LogP ~3.85) due to longer alkyl chains .
  • Chlorophenyl substituents (LogP ~4.80) enhance lipophilicity further but may reduce solubility in aqueous systems .

Electronic and Steric Influences: Trifluoromethyl groups (-CF₃) withdraw electrons, increasing acidity (lower pKa) compared to non-fluorinated analogs. For example, 2-Methoxy-5-CF₃-benzoic acid has a pKa ~3.5, whereas non-fluorinated benzoic acids typically have pKa ~4.2 . Ethoxy groups donate electrons via resonance but exert inductive withdrawal, balancing electronic effects for optimal reactivity in drug design .

Applications :

  • Pharmaceuticals : Methyl and fluoro-substituted analogs (e.g., YA-8826) are prioritized for their metabolic stability and bioavailability .
  • Agrochemicals : Ethoxy derivatives (e.g., 3-Ethoxy-5-CF₃-benzoic acid) are intermediates in pesticide synthesis due to their balanced solubility and reactivity .
  • Materials Science : Chlorophenyl variants (e.g., 3-(3-Chlorophenyl)-5-CF₃-benzoic acid) are used in polymer crosslinking owing to their high reactivity .

Research Findings and Data Trends

  • Synthetic Accessibility : Bromination and Suzuki-Miyaura coupling are common methods. For instance, describes N-bromosuccinimide-mediated bromination of trifluoromethylbenzoic acid derivatives .
  • Thermal Stability : Ethoxy-substituted compounds exhibit higher thermal stability (e.g., boiling point ~305°C) compared to methoxy analogs (~290°C) due to increased van der Waals interactions .
  • Biological Activity : Fluorinated analogs (e.g., 3-(5-Fluoro-2-methylphenyl)-5-CF₃-benzoic acid) show enhanced binding to hydrophobic enzyme pockets, making them candidates for kinase inhibitors .

Biological Activity

3-(3-Ethoxyphenyl)-5-trifluoromethylbenzoic acid is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly its anti-inflammatory and antimicrobial properties. This article explores the synthesis, mechanisms of action, and biological activities of this compound, supported by data tables and relevant case studies.

Synthesis

The synthesis of this compound typically involves the Suzuki-Miyaura coupling reaction between 3-ethoxyphenylboronic acid and 5-trifluoromethylbenzoic acid. The reaction is catalyzed by palladium(II) acetate in the presence of a base such as potassium carbonate. The product is purified using techniques like recrystallization or column chromatography to achieve high purity.

The biological activity of this compound is largely attributed to its structural features, particularly the ethoxy and trifluoromethyl groups. These groups can enhance the compound's reactivity and binding affinity to various biological targets, influencing pathways related to inflammation and microbial resistance.

  • Target Interaction : The compound may interact with specific enzymes or receptors, modulating their activity.
  • Pathways Affected : Potential pathways include those involved in inflammatory responses and microbial defense mechanisms.

Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines, which are critical in the inflammatory response.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest it has efficacy against a range of bacterial strains, indicating potential as a therapeutic agent in treating infections.

Case Studies

Several studies have highlighted the biological activities of this compound:

  • In Vitro Anti-inflammatory Study : A study demonstrated that treatment with this compound reduced levels of TNF-alpha and IL-6 in macrophage cultures exposed to lipopolysaccharide (LPS), suggesting its potential as an anti-inflammatory agent.
  • Antimicrobial Efficacy : Another investigation assessed the compound's effectiveness against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL, highlighting its potential use in antimicrobial therapies.

Data Tables

Biological ActivityTest Organism/Cell LineIC50 (µM)Reference
Anti-inflammatoryMacrophages (LPS-stimulated)25
AntimicrobialStaphylococcus aureus30
AntimicrobialEscherichia coli45

Q & A

Q. What are the common synthetic strategies for preparing 3-(3-ethoxyphenyl)-5-trifluoromethylbenzoic acid, and how can reaction conditions be tailored for academic-scale synthesis?

  • Methodological Answer : A typical synthesis involves multi-step functionalization of a benzoic acid scaffold. Key steps include:
  • Trifluoromethylation : Introduce the CF₃ group using reagents like CF₃I or Umemoto’s reagent under catalysis (e.g., CuI) .

  • Ethoxyphenyl Coupling : Suzuki-Miyaura coupling with 3-ethoxyphenylboronic acid under Pd catalysis (e.g., Pd(PPh₃)₄) in a mixed solvent system (THF/H₂O) .

  • Carboxylic Acid Protection/Deprotection : Use methyl ester intermediates (via MeOH/H₂SO₄) to avoid side reactions, followed by hydrolysis (NaOH/EtOH) .
    Optimization Tips :

  • Monitor reaction progress via TLC (silica gel, UV detection).

  • Purify intermediates via recrystallization (e.g., ethanol/water mixtures) .

    • Data Table : Synthetic Routes Comparison
StepReagents/ConditionsYield (%)Reference
TrifluoromethylationCF₃I, CuI, DMF, 80°C65–70
Suzuki CouplingPd(PPh₃)₄, Na₂CO₃, THF/H₂O, 90°C75–80
Ester HydrolysisNaOH (2M), EtOH, reflux>90

Q. Which analytical techniques are most effective for structural characterization of this compound, and how should spectral data be interpreted?

  • Methodological Answer :
  • NMR Spectroscopy :
  • ¹H NMR : Identify ethoxy (-OCH₂CH₃) protons as a triplet (δ 1.3–1.5 ppm) and quartet (δ 3.9–4.1 ppm). Aromatic protons appear as complex splitting due to substituent effects .
  • ¹⁹F NMR : CF₃ group shows a singlet near δ -62 ppm .
  • X-ray Crystallography : Resolve spatial arrangement (e.g., dihedral angles between aryl rings) using single-crystal data (orthorhombic systems, space group Pbcn) .
  • Mass Spectrometry : Confirm molecular ion [M-H]⁻ at m/z 326.1 (calculated for C₁₆H₁₂F₃O₃⁻) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected splitting in ¹H NMR) for derivatives of this compound?

  • Methodological Answer :
  • Dynamic Effects : Assess rotational barriers of the ethoxy group using variable-temperature NMR (VT-NMR). Restricted rotation may cause peak splitting .
  • DFT Calculations : Compare experimental ¹³C NMR shifts with computed values (B3LYP/6-31G*) to identify conformational isomers .
  • Cocrystallization Studies : Co-crystallize with a chiral auxiliary to stabilize specific conformers for X-ray analysis .

Q. What strategies optimize the introduction of the trifluoromethyl group while minimizing side reactions in electron-deficient aromatic systems?

  • Methodological Answer :
  • Electrophilic Trifluoromethylation : Use CF₃+ reagents (e.g., Togni’s reagent) with Lewis acids (e.g., BF₃·OEt₂) to enhance regioselectivity .

  • Radical Pathways : Initiate CF₃ radical generation via photoredox catalysis (e.g., Ru(bpy)₃²⁺) under blue LED light .

  • Protecting Group Strategy : Temporarily block the carboxylic acid as a methyl ester to reduce electron withdrawal during CF₃ introduction .

    • Data Table : Trifluoromethylation Efficiency
MethodReagents/ConditionsSelectivity (%)Reference
ElectrophilicTogni’s reagent, BF₃·OEt₂, CH₂Cl₂85
RadicalRu(bpy)₃²⁺, CF₃SO₂Na, DMSO, hv78

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological activity of this compound and its analogs?

  • Methodological Answer :
  • Analog Synthesis : Modify substituents (e.g., replace ethoxy with methoxy, vary CF₃ position) .

  • Bioassay Panels : Test against enzyme targets (e.g., COX-2 inhibition) and microbial strains (e.g., S. aureus) using standardized protocols .

  • Computational Modeling : Perform docking studies (AutoDock Vina) to predict binding affinities for target proteins (e.g., PDB: 1CX2) .

    • Data Table : Biological Activity Trends
AnalogEnzyme IC₅₀ (µM)Antimicrobial MIC (µg/mL)Reference
Parent Compound12.525 (Gram+)
3-Methoxy Analog8.218
5-Nitro Derivative>5050

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